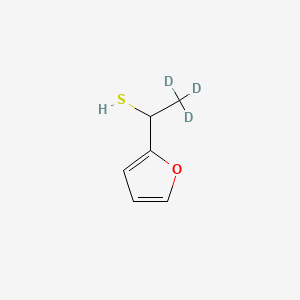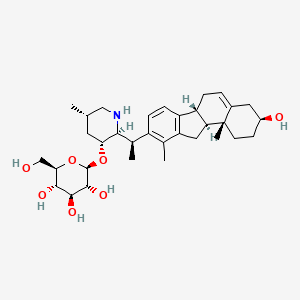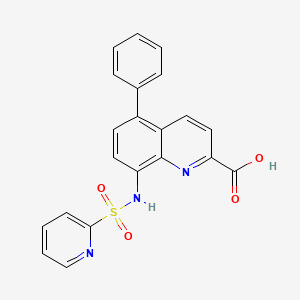
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid: is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a quinoline core substituted with a phenyl group, a pyridin-2-ylsulfonylamino group, and a carboxylic acid group, making it a unique and potentially valuable molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the following steps:
-
Formation of the Quinoline Core: : The quinoline core can be synthesized using classical methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods typically involve the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through electrophilic aromatic substitution reactions. For example, the quinoline core can be reacted with phenyl halides in the presence of a Lewis acid catalyst to achieve the desired substitution .
-
Sulfonylation and Amination: : The pyridin-2-ylsulfonylamino group can be introduced through a two-step process. First, the quinoline derivative is sulfonylated using pyridine-2-sulfonyl chloride in the presence of a base such as triethylamine. This is followed by nucleophilic substitution with an amine to form the sulfonylamino group .
-
Carboxylation: : The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the quinoline derivative with carbon dioxide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and quinoline rings. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction: : Reduction reactions can be performed on the sulfonylamino group using reducing agents such as lithium aluminum hydride or sodium borohydride .
-
Substitution: : The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions. For example, the carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alcohols, amines, Lewis acids, bases.
Major Products Formed
Oxidation: Quinoline N-oxides, phenyl ring hydroxylation products.
Reduction: Reduced sulfonylamino derivatives.
Substitution: Esters, amides, substituted quinoline derivatives.
科学研究应用
5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid:
-
Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body .
-
Biological Studies: : It can be used as a probe to study biological pathways and interactions, especially those involving quinoline derivatives .
-
Industrial Applications: : The compound’s chemical properties make it suitable for use in various industrial processes, such as catalysis and material science .
作用机制
The mechanism of action of 5-Phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the sulfonylamino group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity . The carboxylic acid group can also participate in ionic interactions, further enhancing the compound’s binding affinity .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
5-Phenylquinoline: Lacks the sulfonylamino and carboxylic acid groups, resulting in different chemical properties.
Uniqueness
属性
分子式 |
C21H15N3O4S |
|---|---|
分子量 |
405.4 g/mol |
IUPAC 名称 |
5-phenyl-8-(pyridin-2-ylsulfonylamino)quinoline-2-carboxylic acid |
InChI |
InChI=1S/C21H15N3O4S/c25-21(26)18-12-10-16-15(14-6-2-1-3-7-14)9-11-17(20(16)23-18)24-29(27,28)19-8-4-5-13-22-19/h1-13,24H,(H,25,26) |
InChI 键 |
FRWUOEOTYLNWQY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=NC3=C(C=C2)NS(=O)(=O)C4=CC=CC=N4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


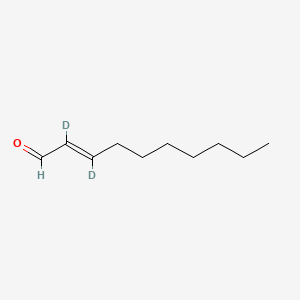
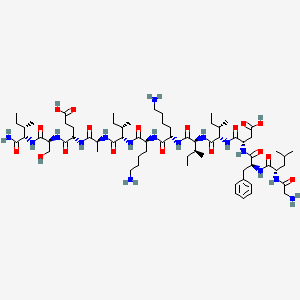
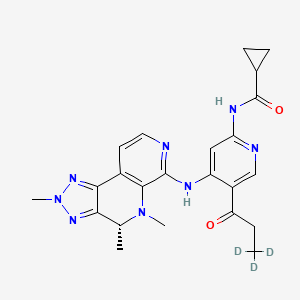
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;2,2,2-trifluoroacetic acid](/img/structure/B15135827.png)
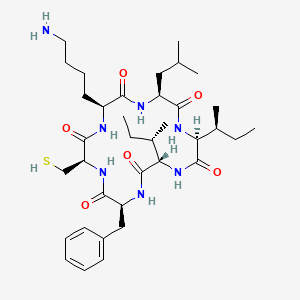
![8-Azaspiro[4.5]decane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B15135839.png)
![N-[5-[3-(benzenesulfonamido)-4-methoxyphenyl]-4-methyl-1,3-thiazol-2-yl]-2-(3,5-dimethoxyphenyl)acetamide](/img/structure/B15135848.png)
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterio(15N)amino)-2-oxo(1,3-15N2)pyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B15135857.png)
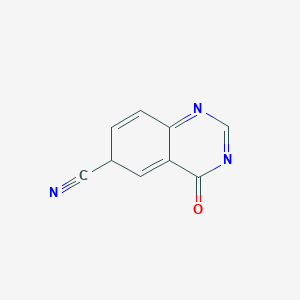
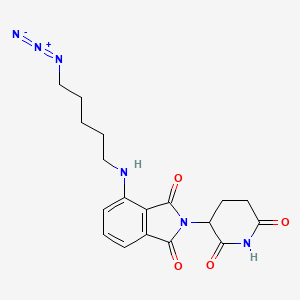
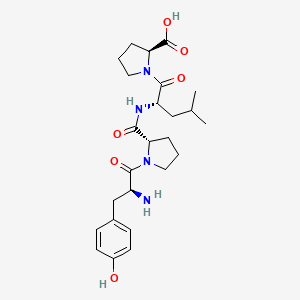
![6-Bromo-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B15135883.png)
